molecular formula C21H20O6 B5143916 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone

3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone

Cat. No. B5143916
M. Wt: 368.4 g/mol
InChI Key: YXINWDKBGYGATQ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, also known as DMDF, is a naturally occurring compound found in several plants. It has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone exerts its therapeutic effects through several mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been found to modulate the activity of several neurotransmitters and protect against oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and inhibits the activity of COX-2. 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone also induces apoptosis and inhibits cell proliferation in cancer cells. Additionally, 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been found to modulate the activity of several neurotransmitters and protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has several advantages for lab experiments. It is readily available and can be synthesized through several methods. 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone also possesses potent therapeutic properties, making it an attractive candidate for further research. However, 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone can be unstable in certain conditions, which can affect its potency.

Future Directions

There are several future directions for 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone research. One potential direction is to investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential in the treatment of bacterial infections. Furthermore, 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone can be used as a lead compound to develop more potent and selective inhibitors of COX-2. Overall, 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has significant potential in the field of therapeutics, and further research is warranted to fully explore its therapeutic properties.

Synthesis Methods

3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone can be synthesized through several methods, including the condensation of 3,4-dimethoxybenzaldehyde and 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine. Another method involves the reaction of 3,4-dimethoxybenzaldehyde and 2,4-dimethoxybenzaldehyde with furfural in the presence of piperidine.

Scientific Research Applications

3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial activities. 3-(2,3-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2,3-dimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-23-15-8-9-16(18(12-15)25-3)19-11-14(21(22)27-19)10-13-6-5-7-17(24-2)20(13)26-4/h5-12H,1-4H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXINWDKBGYGATQ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=C(C(=CC=C3)OC)OC)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2,3-dimethoxyphenyl)methylidene]-2,3-dihydrofuran-2-one

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